ADL 08-0011-d5

opioid receptor pharmacology receptor binding affinity peripherally restricted antagonists

ADL 08-0011-d5 is the deuterated internal standard essential for accurate LC-MS/MS quantitation of ADL 08-0011, the active amide-hydrolyzed metabolite of alvimopan. The +5 Da mass shift ensures chromatographic co-elution with baseline mass resolution, correcting matrix effects and extraction variability where unlabeled analogs fail. This standard is critical for pharmacokinetic studies and therapeutic drug monitoring.

Molecular Formula C₂₃H₂₄D₅NO₃
Molecular Weight 372.51
Cat. No. B1158826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADL 08-0011-d5
Synonyms(αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl-d5)-1-piperidinepropanoic Acid;  [3R-[1(S*),3α,4α]]-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-_x000B_(phenylmethyl-d5)-1-piperidinepropanoic Acid; 
Molecular FormulaC₂₃H₂₄D₅NO₃
Molecular Weight372.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADL 08-0011-d5: Certified Deuterated Reference Standard of the Active Alvimopan Metabolite for LC-MS/MS Quantitation


ADL 08-0011-d5 (CAS unlabeled: 156130-41-5) is a deuterium-labeled analog of ADL 08-0011, the primary pharmacologically active amide-hydrolyzed metabolite of the peripherally restricted μ-opioid receptor antagonist alvimopan [1]. ADL 08-0011 is generated from alvimopan via gut microbiota-mediated amide hydrolysis and retains potent μ-opioid receptor antagonism (Ki = 0.25 nM) with high selectivity over κ- and δ-opioid receptors . The d5-labeled form incorporates five deuterium atoms on the phenylmethyl moiety (molecular formula C₂₃H₂₄D₅NO₃, MW 372.51), serving as a stable isotope-labeled internal standard for accurate bioanalytical quantitation of ADL 08-0011 in pharmacokinetic and metabolic studies . The compound is supplied as a fully characterized reference standard with ≥95% purity for research use only .

Why Non-Deuterated ADL 08-0011 or Unlabeled Analogs Cannot Substitute for ADL 08-0011-d5 in Quantitative Bioanalysis


The deuterated form ADL 08-0011-d5 is chemically distinct from its unlabeled counterpart and serves a specific, non-substitutable role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The five-deuterium isotopic label creates a mass shift of +5 Da relative to unlabeled ADL 08-0011, enabling chromatographic co-elution with the analyte while permitting distinct mass spectrometric detection [1]. Substitution with unlabeled ADL 08-0011 or structurally related piperidine-based opioid antagonists would introduce signal interference, compromise assay accuracy, and invalidate quantitative results in regulated bioanalytical workflows. Furthermore, the gut microbiota-dependent generation of ADL 08-0011 from alvimopan introduces substantial inter-individual variability in systemic exposure [2], making precise quantitation via a stable isotope-labeled internal standard essential for reliable pharmacokinetic assessment.

Quantitative Differentiation Evidence: ADL 08-0011-d5 and Its Parent Analyte Versus Comparator Compounds


In Vitro μ-Opioid Receptor Binding Affinity: Head-to-Head Comparison with Methylnaltrexone

In a direct comparative in vitro study, ADL 08-0011 demonstrated substantially higher binding affinity at human μ-opioid receptors compared to the clinically used peripheral opioid antagonist methylnaltrexone [1]. The pKi value for ADL 08-0011 was 9.6 (equivalent to Ki = 0.25 nM), identical to its parent compound alvimopan, while methylnaltrexone exhibited a pKi of only 8.0 (Ki ≈ 10 nM) [1]. This represents an approximately 40-fold difference in binding affinity favoring ADL 08-0011 over methylnaltrexone.

opioid receptor pharmacology receptor binding affinity peripherally restricted antagonists

Opioid Receptor Subtype Selectivity Profile: Quantitative Comparison with Alvimopan and Methylnaltrexone

ADL 08-0011 exhibits the highest selectivity for μ-opioid receptors among the three peripherally restricted antagonists evaluated [1]. Quantitatively, ADL 08-0011 binds μ-opioid receptors with Ki = 0.25 nM, whereas its affinity for κ- and δ-opioid receptors is markedly lower (Ki = 15.8 nM and 31.6 nM, respectively) [2]. This corresponds to selectivity ratios of 63-fold over κ-receptors and 126-fold over δ-receptors. In the same study, ADL 08-0011 demonstrated greater μ-selectivity than alvimopan and substantially greater than methylnaltrexone, which exhibits partial agonism and broader receptor engagement [1].

receptor selectivity μ/κ/δ opioid receptors off-target activity

Functional Antagonism in Isolated Tissue: pA2 Comparison Against Endomorphin-1

In the guinea pig ileum electrical stimulation assay, ADL 08-0011 potently antagonized μ-opioid agonist endomorphin-1-induced inhibition of contractions with a pA2 value of 9.4 [1]. This functional antagonism was substantially more potent than methylnaltrexone (pA2 = 7.6) and comparable to alvimopan (pA2 = 9.6) [1]. The quantitative difference of 1.8 log units between ADL 08-0011 and methylnaltrexone corresponds to an approximately 63-fold greater functional antagonist potency at the tissue level.

functional antagonism guinea pig ileum ex vivo pharmacology

In Vivo Reversal of Opioid-Induced Gastrointestinal Dysfunction: Comparative Efficacy

In a comparative in vivo study, oral administration of ADL 08-0011 (0.03-1 mg/kg) effectively reversed loperamide-induced delayed gastric emptying and castor oil-induced diarrhea in rats [1]. Notably, ADL 08-0011 demonstrated oral efficacy comparable to naltrexone, whereas the parent compound alvimopan was only efficacious in the castor oil diarrhea model and failed to reverse loperamide-induced gastric emptying inhibition [1]. This differential in vivo efficacy profile distinguishes ADL 08-0011 from alvimopan and supports its classification as a key active metabolite with distinct gastrointestinal pharmacodynamics.

gastric emptying opioid-induced constipation in vivo pharmacodynamics

Systemic Exposure and Pharmacokinetic Profile in Humans: Cross-Study Comparison with Alvimopan

Following oral administration of alvimopan capsules to healthy Chinese volunteers, the active metabolite ADL 08-0011 achieved substantial systemic exposure [1]. After a single 12 mg alvimopan dose, ADL 08-0011 plasma concentrations were quantifiable, with the validated LC-MS/MS method demonstrating linearity across 0.192-75 μg/L [1]. The metabolite exhibits higher oral bioavailability than the parent compound, as alvimopan itself has low oral bioavailability while ADL 08-0011, following generation by gut microflora, is more readily absorbed and achieves higher systemic exposures [2].

pharmacokinetics metabolite exposure bioavailability

Deuterium Isotopic Labeling: Mass Spectrometric Differentiation for Quantitation

ADL 08-0011-d5 incorporates five deuterium atoms at the phenylmethyl moiety, resulting in a molecular mass of 372.51 Da compared to 367.49 Da for the unlabeled compound . This +5 Da mass shift enables complete chromatographic co-elution with the native analyte while providing baseline mass spectrometric resolution in LC-MS/MS assays . In contrast, unlabeled ADL 08-0011 cannot serve as an internal standard due to identical mass, while structurally related compounds such as methylnaltrexone or naltrexone exhibit different chromatographic retention and ionization characteristics, compromising assay accuracy.

stable isotope labeling LC-MS/MS internal standard

Recommended Procurement and Application Scenarios for ADL 08-0011-d5


LC-MS/MS Bioanalytical Method Development and Validation for ADL 08-0011 Quantitation

ADL 08-0011-d5 is the optimal internal standard for developing and validating LC-MS/MS assays to quantify ADL 08-0011 in human or animal plasma. The +5 Da mass shift provides complete chromatographic co-elution with baseline mass resolution, enabling accurate correction for matrix effects and extraction variability [1]. This application is essential for pharmacokinetic studies of alvimopan and for therapeutic drug monitoring where ADL 08-0011 is the predominant circulating active species [2].

Clinical and Preclinical Pharmacokinetic Studies of Alvimopan and Its Active Metabolite

In pharmacokinetic studies of alvimopan, accurate quantitation of the active metabolite ADL 08-0011 is critical because this species achieves higher systemic exposure than the parent compound and contributes meaningfully to the overall pharmacological effect [1]. ADL 08-0011-d5 enables precise measurement of ADL 08-0011 concentrations across the full concentration-time profile, supporting regulatory-compliant bioanalysis in clinical trials and preclinical development programs [2].

Gut Microbiota-Mediated Drug Metabolism Research

ADL 08-0011 is generated from alvimopan via amide hydrolysis by human gut microbiota [1]. The deuterated standard ADL 08-0011-d5 is essential for studies investigating inter-individual variability in gut microbial metabolic capacity, the impact of antibiotic co-administration on metabolite formation, and population pharmacokinetic modeling of microbially-activated prodrugs [1][2].

In Vitro-In Vivo Extrapolation (IVIVE) of Peripheral Opioid Antagonist Pharmacology

Given the high μ-opioid receptor binding affinity (Ki = 0.25 nM) and functional antagonism (pA2 = 9.4) of ADL 08-0011 [1], accurate quantitation of this metabolite is necessary for in vitro-in vivo extrapolation studies. ADL 08-0011-d5 facilitates precise measurement of unbound concentrations in relevant matrices, enabling reliable prediction of human efficacious exposure based on in vitro potency data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADL 08-0011-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.